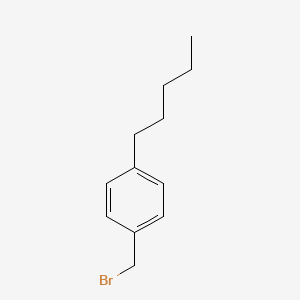

1-(Bromomethyl)-4-n-pentylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Bromomethyl)-4-n-pentylbenzene is an organic compound with the molecular formula C12H17Br It consists of a benzene ring substituted with a bromomethyl group and a pentyl chain

準備方法

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-n-pentylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-n-pentylbenzyl alcohol using hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically proceeds under reflux conditions, ensuring the complete conversion of the alcohol to the bromomethyl derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of hydrobromic acid and a suitable solvent, such as dichloromethane, can facilitate the bromination process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

化学反応の分析

Types of Reactions: 1-(Bromomethyl)-4-n-pentylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Potassium permanganate in aqueous or alkaline conditions is a typical oxidizing agent.

Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent.

Major Products Formed:

Nucleophilic Substitution: Products include amines, ethers, and thioethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: The primary product is the methyl derivative.

科学的研究の応用

1-(Bromomethyl)-4-n-pentylbenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound is used in the preparation of polymers and other materials with specific properties.

Biological Studies: It can be used as a precursor for the synthesis of biologically active molecules.

作用機序

The mechanism of action of 1-(Bromomethyl)-4-n-pentylbenzene involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and properties .

類似化合物との比較

Benzyl Bromide: Similar in structure but lacks the pentyl chain.

4-Bromomethylbiphenyl: Contains an additional phenyl ring, making it more complex.

1-Bromo-4-n-pentylbenzene: Similar but with a bromine atom directly attached to the benzene ring instead of a bromomethyl group.

Uniqueness: 1-(Bromomethyl)-4-n-pentylbenzene is unique due to the presence of both a bromomethyl group and a pentyl chain, providing a combination of reactivity and hydrophobicity that can be exploited in various chemical reactions and applications .

生物活性

1-(Bromomethyl)-4-n-pentylbenzene, a compound belonging to the class of alkyl-substituted bromobenzenes, has garnered attention for its potential biological activities. This article synthesizes current research findings on the compound's pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H17Br and features a bromomethyl group attached to a pentyl-substituted benzene ring. The structural characteristics of this compound may influence its interaction with biological targets, including receptors and enzymes.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on cellular processes and potential therapeutic uses. Below are key findings from various studies:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. While specific data for this compound is limited, its structural analogs have demonstrated effectiveness against various bacterial strains, suggesting a potential for similar activity .

- Cytotoxicity : Research has shown that brominated compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of oxidative stress and apoptosis in malignant cells. Investigating the cytotoxic profile of this compound could reveal its potential as an anticancer agent .

- Neuropharmacological Effects : Some studies have suggested that alkyl-substituted bromobenzenes may interact with neurotransmitter systems. This interaction could lead to alterations in behavior or mood, making it a candidate for further exploration in neuropharmacology .

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial efficacy of structurally related compounds found that brominated benzene derivatives exhibited significant activity against Gram-positive bacteria. The study concluded that modifications in the alkyl chain length and branching patterns could enhance or reduce this activity. Given that this compound possesses a pentyl group, it may similarly affect bacterial growth inhibition .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays conducted on various brominated compounds showed promising results in inducing apoptosis in breast cancer cell lines. The results indicated that these compounds could activate caspase pathways leading to cell death. Future research into this compound's effects on specific cancer cell lines is warranted to elucidate its potential therapeutic applications .

The biological activities of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to generate ROS, which can lead to cellular damage and apoptosis in cancer cells.

- Interaction with Membrane Receptors : The hydrophobic nature of the pentyl group may facilitate interactions with lipid membranes, influencing receptor activity and signal transduction pathways.

Research Findings Summary Table

特性

CAS番号 |

6853-58-3 |

|---|---|

分子式 |

C12H17Br |

分子量 |

241.17 g/mol |

IUPAC名 |

1-(bromomethyl)-4-pentylbenzene |

InChI |

InChI=1S/C12H17Br/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5,10H2,1H3 |

InChIキー |

KQYYGIARMUPJIJ-UHFFFAOYSA-N |

正規SMILES |

CCCCCC1=CC=C(C=C1)CBr |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。